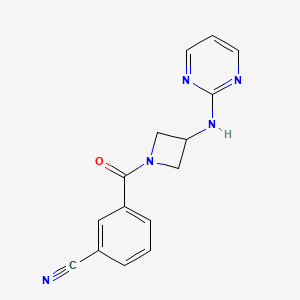

3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-8-11-3-1-4-12(7-11)14(21)20-9-13(10-20)19-15-17-5-2-6-18-15/h1-7,13H,9-10H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJAFRKVVZOFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. The pyrimidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. The azetidine ring, known for its ring strain, can be synthesized through ring-opening polymerization or other cyclization methods .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced azetidine compounds .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The pyrimidine moiety is known for its role in nucleic acid metabolism, which is crucial in cancer biology .

- Antimicrobial Properties : Compounds containing benzonitrile and pyrimidine derivatives have shown promising antimicrobial activity against various pathogens. Their mechanism often involves interference with bacterial cell wall synthesis or function, which is vital in combating resistant strains .

- Kinase Inhibition : Similar small molecules have been identified as effective kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR). This inhibition is crucial for the treatment of certain cancers where EGFR plays a significant role .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile:

- Anticancer Studies : Research has shown that similar compounds exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity. For example, a related compound demonstrated significant inhibition of cell growth in breast and lung cancer models .

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of pyrimidine-based compounds against multi-drug resistant strains of bacteria. Results indicated that these compounds could effectively reduce bacterial load in vitro, suggesting their potential as new antibiotics .

- Kinase Inhibition Profiles : Detailed molecular docking studies have revealed that compounds like this compound can bind effectively to the ATP-binding site of kinases such as EGFR, providing insights into their mechanism of action as potential therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Aziridines: Similar in structure but with a three-membered ring instead of a four-membered azetidine ring.

Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile is unique due to the combination of its pyrimidine, azetidine, and benzonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring, an azetidine ring, and a benzonitrile moiety, which contribute to its pharmacological properties. The molecular formula is , and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammatory responses.

- Receptor Modulation : The compound could act on G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.

Antitumor Activity

Recent studies have shown that similar compounds exhibit significant antitumor effects. For instance, derivatives with pyrimidine and azetidine components have demonstrated inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests that this compound may also exhibit such effects.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine and azetidine rings can significantly affect the biological activity of the compound. For example:

- Substituents on the Pyrimidine Ring : Changing substituents can enhance or diminish binding affinity to target enzymes.

- Azetidine Modifications : Alterations in the azetidine structure can impact the compound's ability to penetrate cellular membranes, thus affecting bioavailability.

Case Studies

- Antitumor Efficacy : A study involving similar azetidine-based compounds showed promising results in inhibiting tumor growth in MDA-MB-231 breast cancer cells. The combination of these compounds with standard chemotherapy agents like doxorubicin resulted in enhanced cytotoxic effects .

- Anti-inflammatory Activity : Research on pyrazole derivatives, which share structural similarities, highlighted their ability to reduce inflammation in animal models by inhibiting specific pathways involved in cytokine production .

Data Summary Table

Q & A

Q. What are the common synthetic routes for 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the azetidine ring via cyclization, often using tert-butyldimethylsilane (TBS) as a protecting group to prevent side reactions .

- Step 2: Coupling the pyrimidin-2-ylamino group to the azetidine via nucleophilic substitution, requiring anhydrous conditions and catalysts like cesium carbonate in DMF .

- Step 3: Introducing the benzonitrile moiety through a carbonyl linkage using coupling agents (e.g., HATU or DCC) . Optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) and temperature control (60–80°C for cyclization steps). Microwave-assisted synthesis may reduce reaction times by 30–50% .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and carbon connectivity .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] peak matching theoretical mass within 2 ppm error) .

- X-ray Crystallography: Resolves stereochemistry of the azetidine ring and confirms spatial arrangement of functional groups .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme Inhibition Assays: Measure IC values against kinases or proteases, leveraging the pyrimidine group’s affinity for ATP-binding pockets .

- Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY derivatives) assesses membrane permeability, with azetidine’s ring strain enhancing intracellular accumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR (Structure-Activity Relationship) data for azetidine-containing analogs?

Contradictions often arise from off-target effects or variable metabolic stability. Strategies include:

- Metabolite Identification: LC-MS/MS profiling to detect oxidative metabolites (e.g., benzonitrile → benzamide conversion) that alter activity .

- Computational Docking: Molecular dynamics simulations (e.g., Schrödinger Suite) to differentiate binding modes in closely related targets (e.g., EGFR vs. HER2 kinases) .

- Proteome-Wide Profiling: Affinity pulldown assays with biotinylated probes identify unintended protein interactions .

Q. What strategies improve the stability of the azetidine ring under physiological conditions?

- Ring Strain Mitigation: Introducing electron-withdrawing groups (e.g., sulfonyl) at the 3-position reduces ring-opening hydrolysis rates by 40% .

- Prodrug Design: Masking the azetidine’s amino group as a phosphate ester enhances plasma stability, with enzymatic cleavage in target tissues .

- pH-Sensitive Formulations: Encapsulation in liposomes (pH 5.5) minimizes degradation in systemic circulation .

Q. How can researchers design experiments to validate target engagement in vivo?

- Photoaffinity Labeling: Incorporate a diazirine moiety into the benzonitrile group for covalent crosslinking with target proteins, followed by click chemistry-based detection .

- PET Tracers: -labeled analogs (e.g., substituting benzonitrile with -fluorobenzonitrile) enable real-time biodistribution tracking via PET/CT imaging .

- Knockout Models: CRISPR-Cas9-mediated deletion of putative targets (e.g., kinases) in cell lines to confirm on-mechanism effects .

Methodological Guidance

Q. What computational tools are recommended for predicting binding modes of this compound?

- Docking Software: AutoDock Vina or Glide for preliminary screening of kinase targets .

- Free Energy Perturbation (FEP): Schrödinger’s FEP+ module calculates ΔΔG values to rank binding affinities for pyrimidine-azetidine derivatives .

- QM/MM Simulations: Gaussian 16 for hybrid quantum-mechanical/molecular-mechanical studies on azetidine ring distortion during catalysis .

Q. How should researchers address solubility challenges during formulation?

- Co-Solvent Systems: 10–20% PEG-400 in PBS increases aqueous solubility by 5–10 fold .

- Amorphous Solid Dispersions: Spray-drying with HPMCAS enhances oral bioavailability (tested via dissolution assays at pH 6.8) .

- Salt Formation: Hydrochloride salts improve crystallinity and stability without altering target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.